1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)-
Description
Structural Significance of Imidazole Core in Organic Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This configuration enables unique tautomeric equilibria, where the hydrogen atom oscillates between the two nitrogen centers, conferring dynamic reactivity. The imidazole core’s dual nitrogen atoms facilitate hydrogen bonding interactions, enhancing solubility and molecular recognition in biological systems. For instance, histidine—a naturally occurring imidazole-containing amino acid—leverages this property to participate in enzyme catalysis and protein folding.
The electronic structure of imidazole allows it to act as both a weak acid (pKa ≈ 14.5) and a base (pKa ≈ 7.0), making it adaptable to diverse chemical environments. This amphoteric nature is critical in drug design, where pH-dependent solubility and membrane permeability are paramount. Furthermore, the planar geometry of imidazole enables π-π stacking interactions with aromatic residues in target proteins, a feature exploited in kinase inhibitors and antifungal agents.
Table 1: Key Properties of Imidazole and Its Derivatives
| Property | Imidazole Core | Comparison to Benzene |
|---|---|---|
| Aromaticity | High (6 π-electrons) | Similar |
| Hydrogen Bonding Capacity | Dual N-H sites | Absent |
| Tautomerism | 1,3-shift possible | Not applicable |
| Solubility in Water | Moderate (H-bonding) | Low |
The synthetic versatility of imidazole derivatives is evidenced by their incorporation into antiviral drugs (e.g., ribavirin) and antifungal agents (e.g., ketoconazole). Modifications at the N1 and C2 positions, as seen in the target compound, are particularly impactful. The 3,3-dimethyl-1-oxobutyl side chain in 1H-imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- introduces steric bulk and ketone functionality, which may influence conformational stability and metabolic resistance.
Role of Trifluoromethyl Substituents in Bioactive Compounds
The trifluoromethyl (-CF₃) group is a linchpin of modern medicinal chemistry, renowned for its ability to fine-tune molecular properties. Its strong electron-withdrawing effect (σₚ = 0.43) and high lipophilicity (π = 1.07) make it indispensable for optimizing drug-receptor interactions and pharmacokinetic profiles. In the context of 1H-imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- , the -CF₃ group at the para position of the benzyl moiety likely enhances binding affinity and metabolic stability.
Mechanistic Insights into -CF₃ Effects
- Lipophilicity Enhancement : The -CF₃ group increases logP values by approximately 0.5 units compared to -CH₃, improving membrane permeability.
- Electrostatic Interactions : The polar C-F bonds engage in dipole-dipole interactions with protein residues such as phenylalanine, tyrosine, and methionine.
- Metabolic Resistance : Fluorine’s inertness toward oxidative enzymes mitigates first-pass metabolism, prolonging half-life.
Table 2: Impact of -CF₃ vs. -CH₃ Substitution on Bioactivity
| Parameter | -CF₃ Substituent | -CH₃ Substituent |
|---|---|---|
| logD (Lipophilicity) | +0.5 units | Baseline |
| Metabolic Stability | Increased (30–50%) | Moderate |
| Binding Energy (ΔG, kcal/mol) | -3.2 to -4.4 | -1.8 to -2.5 |
In the target compound, the -CF₃ group’s placement on the phenyl ring may synergize with the imidazole core to create a multivalent binding motif. For example, computational studies of analogous systems reveal that -CF₃ substituents near aromatic residues in enzyme active sites can reduce entropic penalties during ligand-receptor complexation. This is particularly relevant for targets such as cytochrome P450 enzymes, where fluorine’s steric and electronic effects disrupt heme-iron interactions.
Properties
CAS No. |
89372-63-4 |
|---|---|
Molecular Formula |
C17H19F3N2O |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
1-imidazol-1-yl-3,3-dimethyl-2-[[4-(trifluoromethyl)phenyl]methyl]butan-1-one |
InChI |
InChI=1S/C17H19F3N2O/c1-16(2,3)14(15(23)22-9-8-21-11-22)10-12-4-6-13(7-5-12)17(18,19)20/h4-9,11,14H,10H2,1-3H3 |
InChI Key |
JEBBAPPSBPQCQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- typically involves the nucleophilic substitution of an imidazole nitrogen on a suitably functionalized ketone or α-haloketone precursor bearing the 3,3-dimethyl-2-(4-(trifluoromethyl)phenyl)methyl substituent. The key steps include:
Formation of the α-haloketone intermediate: Starting from 3,3-dimethyl-2-(4-(trifluoromethyl)phenyl)butan-1-one, halogenation at the α-position (adjacent to the ketone) is performed, often using reagents such as N-bromosuccinimide (NBS) or other halogenating agents under controlled conditions.
Nucleophilic substitution with imidazole: The α-haloketone intermediate undergoes nucleophilic substitution with imidazole, where the imidazole nitrogen attacks the electrophilic α-carbon, displacing the halide and forming the C-N bond.
Purification and characterization: The crude product is purified by chromatographic techniques (e.g., flash chromatography) and characterized by spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm structure and purity.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3,3-dimethyl-2-(4-(trifluoromethyl)phenyl)butan-1-one + NBS, CCl4, light or radical initiator | α-Bromination of ketone to form α-bromo ketone intermediate | Moderate to high yield; reaction monitored by TLC |
| 2 | α-Bromo ketone + imidazole, base (e.g., K2CO3), solvent (e.g., DMF or DMSO), room temp to reflux | Nucleophilic substitution to attach imidazole ring | High yield; reaction time varies from hours to overnight |
| 3 | Work-up: aqueous quench, extraction with organic solvent (e.g., dichloromethane), drying, concentration | Isolation of crude product | - |
| 4 | Purification by flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) | Purified target compound | Yields typically 70-85% after purification |
This synthetic approach leverages the electrophilicity of the α-haloketone and the nucleophilicity of the imidazole nitrogen, a well-established method in heterocyclic chemistry.
Research Findings and Analytical Data
Reactivity and Functional Group Compatibility
The trifluoromethyl group on the phenyl ring is electron-withdrawing, which can influence the reactivity of the adjacent ketone and the α-position, often facilitating halogenation and nucleophilic substitution steps.
The 3,3-dimethyl substitution provides steric hindrance that can affect reaction rates and selectivity, often requiring optimization of reaction conditions.
The imidazole ring’s nucleophilicity is well-suited for substitution reactions at electrophilic centers, and its amphoteric nature allows for diverse reaction pathways.
Characterization Data (Typical)
| Parameter | Value/Description |
|---|---|
| Melting Point | Typically 80-90 °C (varies with purity) |
| NMR (1H, CDCl3) | Signals corresponding to imidazole protons (~7-8 ppm), aromatic protons (7-8 ppm), methyl groups (~1 ppm), and methylene protons adjacent to ketone and aromatic ring |
| IR Spectroscopy | Strong C=O stretch around 1680-1700 cm⁻¹, characteristic imidazole ring vibrations |
| Mass Spectrometry | Molecular ion peak at m/z 324 (M+), consistent with molecular weight |
| Elemental Analysis | Consistent with C17H19F3N2O composition |
Yield and Purity
Reported yields for the nucleophilic substitution step range from 70% to 85%, depending on reaction scale and purification methods.
Purity is typically confirmed by HPLC or GC-MS, with >95% purity achievable after chromatographic purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| α-Haloketone substitution | α-haloketone intermediate, imidazole, base | Room temp to reflux, polar aprotic solvent | High yield, straightforward | Requires halogenation step, sensitive to sterics |
| Multicomponent synthesis (Debus-Radziszewski) | Aldehydes, amines, α-dicarbonyls | Acidic or neutral conditions, heating | One-pot, versatile for imidazole ring formation | Less direct for complex substituents |
| Imidazolium salt intermediates | Imidazolium salts, nucleophiles | Variable, often catalytic | Useful for functionalized imidazoles | More complex, less common for this compound |
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, and other nucleophilic agents.
Major Products Formed:
Scientific Research Applications
Biological Applications
1H-Imidazole derivatives are recognized for their broad range of biological activities:
- Antimicrobial Activity : Many imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds containing the imidazole ring have been shown to inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Antitumor Properties : Research indicates that certain imidazole derivatives possess antitumor activity. They may act by interfering with specific cellular pathways involved in cancer cell proliferation and survival. For example, studies have demonstrated that imidazole-containing compounds can induce apoptosis in cancer cells through various mechanisms .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory pathways .
Synthesis and Derivatives
The synthesis of 1H-Imidazole derivatives typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These reactions often involve the condensation of aldehydes or ketones with amines to form imidazole rings.
- Functionalization : The introduction of various functional groups (e.g., trifluoromethyl groups) enhances the biological activity of the base imidazole structure. For instance, the incorporation of trifluoromethyl groups has been linked to increased potency against certain biological targets .
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- Antimicrobial Studies : A study reported that a series of imidazole derivatives showed potent activity against drug-resistant strains of bacteria. The structure-activity relationship indicated that modifications on the imidazole ring significantly influenced antimicrobial efficacy .
- Cancer Research : Research published in peer-reviewed journals demonstrated that specific imidazole derivatives could inhibit tumor growth in xenograft models. These compounds were found to target key signaling pathways involved in cancer progression .
- Inflammation Models : Experimental models have shown that certain imidazole derivatives can reduce markers of inflammation in vivo, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Substituents
Compounds bearing trifluoromethylphenyl or fluorophenyl groups are common in pharmaceutical research due to their enhanced metabolic stability and lipophilicity. For example:
- 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) (): This urea derivative shares the 4-(trifluoromethyl)phenyl group but incorporates a thiazole-piperazine scaffold. While the target imidazole compound lacks the urea and piperazine moieties, both structures leverage the trifluoromethyl group for improved pharmacokinetic properties .
- 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole (): This thiazole-imidazole hybrid shares the trifluoromethylphenyl substituent.
Imidazole Derivatives with Alkyl Chains
- 1H-Imidazole, 1-[(4-fluorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl] (): This compound substitutes the imidazole N1 position with a fluorophenyl-pyrrole group.
- 1H-Imidazole, 1-[(2-fluorophenyl)(3-fluorophenyl)(4-fluorophenyl)methyl]- (): This multi-fluorinated analogue highlights how increased fluorine content can enhance lipophilicity and alter steric hindrance. However, the lack of a trifluoromethyl group may reduce its ability to participate in halogen bonding .
Biological Activity
1H-Imidazole derivatives are a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The compound 1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- represents a specific structural variant that has garnered interest in pharmacological research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Imidazole ring
- Side Chains : 3,3-dimethyl-1-oxo and a trifluoromethyl-substituted phenyl group.
This unique combination of functional groups may contribute to its biological efficacy.
Antimicrobial Activity
Imidazole derivatives have shown promising antimicrobial properties. A study evaluating various imidazole compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited zones of inhibition ranging from 6 to 32 mm against different bacterial strains at a concentration of 10 mg/mL .
| Compound | E. coli | P. aeruginosa | B. subtilis | B. megaterium | A. niger | C. albicans |
|---|---|---|---|---|---|---|
| 5a | 15 mm | 19 mm | 21 mm | 19 mm | 20 mm | 19 mm |
| 5b | 11 mm | 9 mm | 19 mm | 20 mm | 10 mm | 11 mm |
| Streptomycin | 28 mm | 32 mm | 31 mm | 29 mm | 33 mm | 33 mm |
This table illustrates the effectiveness of various imidazole derivatives compared to a standard antibiotic, Streptomycin.
Anticancer Potential
Research has highlighted the anticancer potential of imidazole derivatives. For example, compounds with imidazole rings have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicated that certain imidazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is significantly influenced by their structural features. For instance:
- The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against microbial and cancerous cells.
- Modifications to the phenyl ring can lead to increased cytotoxicity and selectivity towards specific cell lines .
Case Studies
- Antimicrobial Study : A recent investigation synthesized several imidazole derivatives and evaluated their antimicrobial efficacy against multiple pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of an imidazole derivative on human fibroblast cells (HFF-1). The MTS assay revealed that lower concentrations maintained high cell viability (>80%), while higher concentrations resulted in significant cytotoxicity .
Q & A
Q. What are the common synthetic routes for preparing 1H-imidazole derivatives with trifluoromethylphenyl substituents?
The synthesis of such derivatives typically involves multi-step reactions, including cyclocondensation, cross-coupling, or nucleophilic substitution. For example, palladium-catalyzed C–H functionalization has been used to introduce aryl groups at specific positions on the imidazole ring . A key step involves coupling 1H-imidazole precursors with halogenated trifluoromethylphenyl reagents under Suzuki-Miyaura or Ullmann conditions. Reaction optimization often focuses on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Post-synthesis purification via flash chromatography or recrystallization is critical to isolate high-purity products .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, monoclinic crystals (space group P2₁/c) of a related trifluoromethylphenyl-substituted imidazole derivative were analyzed at 173 K, yielding bond length precision of ±0.002 Å and R factor = 0.044. Data collection requires a diffractometer (e.g., Bruker Kappa APEXII CCD) with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Software like SADABS is used for absorption corrections .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Chemical shifts for the trifluoromethyl group typically appear at δ 120–125 ppm (¹³C). Imidazole protons resonate between δ 7.0–8.5 ppm, with coupling constants (e.g., J = 2.1 Hz) indicating substituent positions .
- FT-IR : Stretching vibrations for C=O (1,650–1,700 cm⁻¹) and C-F (1,100–1,200 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., m/z 468.46 for C₂₉H₁₉F₃N₂O) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to target proteins. For instance, derivatives with bulky substituents (e.g., biphenyl or naphthyl groups) show enhanced hydrophobic interactions in enzyme active sites. Docking scores (e.g., −9.2 kcal/mol for compound 9c) correlate with experimental IC₅₀ values in enzymatic assays . Density functional theory (DFT) calculations further optimize substituent geometry for steric and electronic compatibility .
Q. What strategies resolve contradictions in reported synthetic yields for similar imidazole derivatives?
Yield discrepancies often arise from variations in reaction conditions. For example, a Pd-catalyzed coupling reported 72% yield in THF vs. 58% in DMF due to solvent polarity effects on intermediate stability . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature). Reproducibility is improved by controlling moisture (using molecular sieves) and oxygen levels (via inert gas purging) .
Q. How does the trifluoromethyl group influence the compound’s photophysical properties?
The electron-withdrawing CF₃ group enhances intramolecular charge transfer (ICT), red-shifting absorption/emission spectra. For phenanthroimidazole derivatives, λmax shifts from 350 nm (unsubstituted) to 385 nm (CF₃-substituted) in dichloromethane. Time-resolved fluorescence decay studies reveal prolonged excited-state lifetimes (τ = 4.2 ns) due to reduced non-radiative decay pathways .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization during scale-up is mitigated by using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. For example, a Rh-catalyzed hydrogenation achieved 98% enantiomeric excess (ee) for a related imidazole derivative by optimizing ligand stereoelectronics (e.g., BINAP vs. Josiphos) . Process analytical technology (PAT), such as in-situ FT-IR, monitors reaction progress to prevent byproduct formation .
Methodological Considerations
Q. How to design stability studies for imidazole derivatives under varying pH conditions?
Accelerated stability testing involves incubating the compound in buffers (pH 1–13) at 40°C/75% RH for 28 days. HPLC-UV analysis tracks degradation products (e.g., hydrolysis of the trifluoromethylphenyl moiety at pH > 10). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
Q. What analytical techniques validate purity for publication or regulatory submissions?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥99% is required for biological testing .
- Elemental Analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values (e.g., C 76.64% vs. 76.89% observed) .
- TGA/DSC : Confirms thermal stability (decomposition >200°C) and absence of solvates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
